4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
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Overview
Description
4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of both a benzamide group and a spirocyclic amine makes it an interesting subject for research in medicinal chemistry and other scientific disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzoic acid with 1-methyl-1-azaspiro[4.5]decan-4-amine under specific conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-Methyl-N-(1-methyl-1-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-azaspiro[4.5]decan-2-one: A structurally related compound with similar spirocyclic features.
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide fumarate: Another benzamide derivative with comparable properties.
1-Thia-4-azaspiro[4.5]decan-4-yl carboxamide: A compound with a thia-azaspiro structure, used as a viral fusion inhibitor.
Uniqueness
4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide stands out due to its specific combination of a benzamide group and a spirocyclic amine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89732-29-6 |
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Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C18H26N2O/c1-14-6-8-15(9-7-14)17(21)19-16-10-13-20(2)18(16)11-4-3-5-12-18/h6-9,16H,3-5,10-13H2,1-2H3,(H,19,21) |
InChI Key |
QPHOEKYKCYMGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(C23CCCCC3)C |
Origin of Product |
United States |
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